molecular formula C19H21N3O B12528316 3-Amino-1-butyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one CAS No. 820215-16-5

3-Amino-1-butyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

Cat. No.: B12528316
CAS No.: 820215-16-5
M. Wt: 307.4 g/mol
InChI Key: TUXWTROPHHIFIL-UHFFFAOYSA-N
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Description

3-Amino-1-butyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one is an organic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other neurological disorders. This particular compound is characterized by its unique structure, which includes an amino group, a butyl chain, and a phenyl ring, making it a subject of interest in various fields of scientific research .

Preparation Methods

The synthesis of 3-Amino-1-butyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of a suitable benzodiazepine precursor with an appropriate amine under controlled conditions. Industrial production methods often employ catalytic processes to enhance yield and purity. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve the desired product with high efficiency .

Chemical Reactions Analysis

3-Amino-1-butyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using reagents like alkyl halides.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into simpler molecules

Scientific Research Applications

3-Amino-1-butyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-1-butyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. This interaction is crucial for its anxiolytic and sedative properties .

Comparison with Similar Compounds

3-Amino-1-butyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one can be compared with other benzodiazepines such as diazepam and phenazepam:

Properties

CAS No.

820215-16-5

Molecular Formula

C19H21N3O

Molecular Weight

307.4 g/mol

IUPAC Name

3-amino-1-butyl-5-phenyl-3H-1,4-benzodiazepin-2-one

InChI

InChI=1S/C19H21N3O/c1-2-3-13-22-16-12-8-7-11-15(16)17(21-18(20)19(22)23)14-9-5-4-6-10-14/h4-12,18H,2-3,13,20H2,1H3

InChI Key

TUXWTROPHHIFIL-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2C(=NC(C1=O)N)C3=CC=CC=C3

Origin of Product

United States

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